4-Hydroxy-2-methoxybenzyl alcohol
Overview
Description
4-Hydroxy-2-methoxybenzyl alcohol is a chemical compound with the empirical formula C8H10O3 . It is a solid substance and is also known as vanillyl alcohol .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methoxybenzyl alcohol involves several steps. One common method for synthesizing PMB esters involves the addition of 4-methoxybenzyl alcohol to acid chlorides in the presence of a base to scavenge the HCl by-product .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methoxybenzyl alcohol is represented by the SMILES string COc1cc(O)ccc1CO . It has a molecular weight of 154.16 .Chemical Reactions Analysis
4-Hydroxy-2-methoxybenzyl alcohol can undergo various chemical reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water . It can also participate in 2,4-dichlorobenzoate degradation .Physical And Chemical Properties Analysis
4-Hydroxy-2-methoxybenzyl alcohol is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Antioxidant Properties in Industrial Applications
4-Hydroxy-2-methoxybenzyl alcohol, used as a model compound for Kraft lignin, was found to enhance antioxidant properties in polypropylene when treated under acidic conditions. This modification of Kraft lignin demonstrated decreased aliphatic hydroxyl content, leading to lower polarity of lignin molecules without derivatization and improved antioxidant properties (Pouteau et al., 2005).
Photocatalytic Transformations in Chemical Processing
Studies on the photocatalytic transformations of 4-hydroxybenzyl alcohol, including 4-methoxybenzyl alcohol, revealed the formation of hydroxylated derivatives and aldehydic products. This process is influenced by substrate concentration and the presence of hydroxyl radical scavengers, indicating a complex mechanism involving hydroxyl radicals and positive holes in the transformation of these compounds (Richard, Bosquet, & Pilichowski, 1997).
Selective Photocatalytic Oxidation in Organic Synthesis
Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, to corresponding aldehydes was achieved with high conversion and selectivity on TiO2 photocatalysts under O2 atmosphere. This oxidation proceeded efficiently under both UV-light and visible light irradiation, demonstrating the potential for selective photocatalytic processes in organic synthesis (Higashimoto et al., 2009).
Anti-Asthmatic Properties in Medical Research
In medical research, 4-hydroxy-2-methoxybenzyl alcohol exhibited significant anti-asthmatic activity. It was found to inhibit specific airway resistance in both immediate and late-phase asthmatic responses. This compound also reduced leukocyte recruitment and histamine release, suggesting its potential in treating asthma-related symptoms (Jang, Lee, & Kim, 2010).
Photocatalytic Conversion in Environmental Applications
4-Hydroxy-2-methoxybenzyl alcohol's photocatalytic conversion was studied to understand its potential environmental applications. The presence of substituent groups like hydroxyl or methoxy groups influenced the photocatalytic oxidation rate and product selectivities, which could be significant in developing environmentally friendly photocatalytic processes (Yurdakal & Augugliaro, 2012).
Safety And Hazards
4-Hydroxy-2-methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion .
properties
IUPAC Name |
4-(hydroxymethyl)-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPDSJJLYGGTPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396037 | |
Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methoxybenzyl alcohol | |
CAS RN |
119138-29-3 | |
Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-hydroxy-2-methoxybenzyl alcohol used in the solid-phase synthesis of 1,2,3-triazoles?
A1: 4-Hydroxy-2-methoxybenzyl alcohol is utilized as a linker molecule in the solid-phase synthesis of 1,2,3-triazoles. It allows for the attachment of the target molecule to a solid support, facilitating the synthesis and purification process. The 2-methoxy substituent in 4-hydroxy-2-methoxybenzyl alcohol enables a traceless cleavage of the synthesized 1,2,3-triazoles from the solid support using trifluoroacetic acid []. This traceless synthesis is advantageous as it leaves no residual linker attached to the final product, simplifying purification and potentially improving yields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.